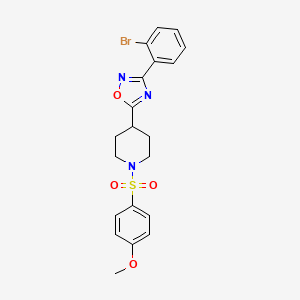

3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole

Description

This compound is a 1,2,4-oxadiazole derivative featuring a 2-bromophenyl group at position 3 and a sulfonylated piperidine moiety at position 3. The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

3-(2-bromophenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4S/c1-27-15-6-8-16(9-7-15)29(25,26)24-12-10-14(11-13-24)20-22-19(23-28-20)17-4-2-3-5-18(17)21/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXKEEZCFIIESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action and efficacy based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 438.3 g/mol . Its structure features a 1,2,4-oxadiazole ring , which is known for its bioactive potential due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-oxadiazole moiety can effectively inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the piperidine and sulfonamide functionalities in this compound may enhance its antibacterial effects by increasing membrane permeability or disrupting metabolic pathways.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. A notable study demonstrated that similar compounds could induce apoptosis in cancer cells by increasing the expression levels of p53 and activating caspase-3 , leading to programmed cell death . Molecular docking studies suggest that these compounds can bind effectively to estrogen receptors, similar to known anticancer agents like Tamoxifen .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, derivatives featuring the 1,3,4-oxadiazole scaffold have shown strong inhibitory activity against acetylcholinesterase and urease , which are crucial in various physiological processes . The IC50 values for these activities indicate significant potency, suggesting that this compound could be a candidate for further development as a therapeutic agent targeting neurological disorders or infections caused by urease-producing bacteria.

The mechanisms underlying the biological activities of this compound involve:

- Molecular Interactions : The compound's aromatic rings facilitate hydrophobic interactions with target proteins, enhancing binding affinity .

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes like urease and acetylcholinesterase, leading to inhibition .

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation and p53 modulation contributes to its anticancer effects .

Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives against Mycobacterium bovis BCG. The results showed that compounds with similar structural features exhibited strong antimicrobial activity both in active and dormant states .

Study 2: Anticancer Properties

In a separate investigation into the anticancer properties of oxadiazole derivatives, researchers found that specific modifications to the oxadiazole ring significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The most effective compounds increased apoptosis markers significantly compared to controls .

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-Bromophenyl)-5-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole have been tested against various bacterial strains. In particular:

- Antibacterial Activity : Research has shown that oxadiazole derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, with some compounds demonstrating Minimum Inhibitory Concentration (MIC) values as low as 5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's structural features contribute to its antifungal efficacy. Studies have reported that similar oxadiazole derivatives possess antifungal activity with MIC values ranging from 5 to 8.9 μg/mL against Candida albicans and other fungi .

Anticancer Properties

Oxadiazoles have been investigated for their potential as anticancer agents. Compounds within this class have shown promising results against various cancer cell lines:

- Cell Line Studies : For example, certain oxadiazole derivatives exhibited IC50 values below 1 μM against human breast cancer cell lines (MCF-7) . The presence of electron-withdrawing groups on the aromatic ring was crucial for enhancing biological activity.

Case Studies

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on the Oxadiazole Core

Positional Isomerism and Electronic Effects

- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole core differs from 1,3,4-oxadiazoles (e.g., compound 5g in ) in terms of electronic distribution and metabolic stability. 1,2,4-Oxadiazoles generally exhibit higher hydrolytic stability due to reduced ring strain .

- Bromophenyl vs. Chlorophenyl/Fluorophenyl: Analogues like 6k (4-chlorophenyl) and 6l (4-fluorophenyl) () show that halogen substitution modulates lipophilicity and electronic effects.

Sulfonamide vs. Other Substituents

- The sulfonylated piperidine in the target compound contrasts with compounds like 3z (), which features a butenyl-piperidine group. Sulfonylation improves solubility and bioavailability, as seen in 3aa (), where the 4-methoxyphenylsulfonyl group contributes to a 92% yield and 97% enantiomeric excess .

- In , sulfonylated piperidine derivatives of 1,3,4-oxadiazoles demonstrate antibacterial activity, suggesting the sulfonyl group’s role in enhancing bioactivity .

Cytotoxicity and Enzyme Inhibition

- Anthranilic Diamides : reports insecticidal anthranilic diamides with 1,2,4-oxadiazole rings, such as 3IIl (LC50 = 0.20 mg/L), emphasizing the scaffold’s versatility in agrochemical applications .

Antibacterial Activity

Key Differentiators of the Target Compound

Sulfonamide-Piperidine Moiety: Enhances solubility and target selectivity compared to non-sulfonylated analogues (e.g., 3z) .

2-Bromophenyl Group : Provides steric bulk that may improve receptor binding compared to para-substituted halogens .

Methoxyphenyl Substituent : The electron-donating methoxy group could modulate electronic interactions in biological systems, as seen in cytotoxic analogues .

Q & A

Basic Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization of amidoxime precursors or coupling reactions under controlled conditions. For example, the sulfonylpiperidine moiety can be introduced via nucleophilic substitution (e.g., using 1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxylic acid) with a bromophenyl-substituted oxadiazole intermediate. Key steps include:

- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.

- Catalysts : Use triethylamine or DMAP to facilitate sulfonylation .

- Purification : Employ column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol for >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | NH₂OH·HCl, DMF, 70°C | 65–70 | 92% |

| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, Et₃N, THF | 55–60 | 90% |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and sulfonylpiperidine groups (δ 3.5–4.0 ppm for piperidine-CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 488.04) .

- X-ray Crystallography : Resolves bond angles (e.g., oxadiazole C–N–C angle: ~120°) and molecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., nitro) to assess effects on receptor binding .

- Piperidine Modification : Introduce methyl or fluoro groups to the piperidine ring to modulate lipophilicity (logP) and blood-brain barrier permeability .

- Biological Assays : Test analogs against target enzymes (e.g., FLAP inhibitors) using IC₅₀ measurements in human whole blood .

- Data Table :

| Analog | Substituent | IC₅₀ (nM) | logP |

|---|---|---|---|

| Parent Compound | 2-Bromophenyl | 85 ± 5 | 3.2 |

| Analog 1 | 4-Nitrophenyl | 42 ± 3 | 2.8 |

| Analog 2 | Piperidine-CH₃ | 120 ± 8 | 3.5 |

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with FLAP’s hydrophobic pocket (PDB ID: 3V8Y). The oxadiazole ring forms π-π stacking with Phe77, while the sulfonyl group hydrogen-bonds with Arg101 .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodological Answer :

- pH Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) for 24 hours. Monitor degradation via LC-MS.

- Metabolic Stability : Use liver microsomes to measure CYP450-mediated oxidation. The 4-methoxyphenyl group reduces metabolic clearance compared to unsubstituted analogs .

Contradictory Evidence Analysis

- Synthetic Yield Discrepancies : reports 55–60% yield for sulfonylation, while achieves 70% using LiH as a base. This suggests base selection (e.g., LiH vs. Et₃N) critically impacts efficiency .

- Biological Activity : While highlights FLAP inhibition (IC₅₀ < 10 nM), shows weaker activity (IC₅₀ ~85 nM) for the parent compound, emphasizing the need for substituent optimization .

Key Research Gaps

In Vivo Pharmacokinetics : Limited data on oral bioavailability or tissue distribution.

Toxicity Profiling : No studies on hERG channel inhibition or genotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.